molecular formula C11H9BrN2O B1305112 6-(4-Bromophenoxy)pyridin-3-amine CAS No. 77006-26-9

6-(4-Bromophenoxy)pyridin-3-amine

Cat. No. B1305112
CAS RN: 77006-26-9
M. Wt: 265.11 g/mol
InChI Key: BQTGEPHGOSFJKZ-UHFFFAOYSA-N
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Description

The compound "6-(4-Bromophenoxy)pyridin-3-amine" is a chemical that features a pyridine ring, which is a common structure in many pharmaceuticals and organic materials. The presence of the bromophenoxy group suggests potential reactivity and utility in further chemical synthesis, possibly as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine-containing compounds has been reported in several studies. For instance, novel polyimides with pyridine moieties have been synthesized from aromatic dianhydride monomers, which were prepared through nitro displacement and subsequent reactions . Another study describes the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, followed by reduction steps . These methods highlight the versatility of pyridine derivatives in forming polymers and other materials.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can significantly influence their properties. For example, a study on a tripodal ligand with a pyridylmethyl group reports the crystal structure of its FeCl2 complex, showing relatively long ligand-to-metal distances, which suggests that steric hindrance could be a factor in the coordination chemistry of such compounds . Another study on a bromophenyl-substituted pyridine derivative describes the formation of a hydrogen-bonded dimer, indicating that non-covalent interactions can play a role in the solid-state structure of these molecules .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. Bromination reactions have been used to obtain bromomethyl-substituted derivatives of pyridinones, which serve as precursors for further functionalization . The reactivity of such compounds can lead to the formation of new amino derivatives, expanding the utility of the pyridine core in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, polyimides containing pyridine units exhibit good solubility in polar solvents, high thermal stability, and excellent mechanical properties . The presence of substituents like the bromophenoxy group can affect these properties by altering the electronic distribution and steric profile of the molecule.

Scientific Research Applications

Polymer Synthesis and Material Science

In polymer chemistry, compounds similar to 6-(4-Bromophenoxy)pyridin-3-amine are utilized in the synthesis of novel polymeric materials. For instance, amine-bis(phenolate) chromium(III) complexes, which may relate structurally to 6-(4-Bromophenoxy)pyridin-3-amine, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, yielding polycarbonates with low molecular weight and narrow dispersities. Such polymers have applications in various fields, including biodegradable plastics, coatings, and as materials with specific mechanical properties (Katalin Devaine-Pressing et al., 2015).

Catalysis and Chemical Transformations

Compounds structurally related to 6-(4-Bromophenoxy)pyridin-3-amine are involved in catalytic processes and chemical transformations, which are fundamental in organic synthesis and material science. For example, derivatives of pyridin-3-amine are used in the synthesis of ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate, a compound that serves as a starting material for creating a range of thio-substituted ethyl nicotinate derivatives. These derivatives have potential applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis (M. Gad-Elkareem et al., 2011).

Structural and Functional Materials

The unique structural features of compounds like 6-(4-Bromophenoxy)pyridin-3-amine make them suitable for the development of materials with specific functionalities. For instance, mononuclear manganese compounds synthesized using related ligands demonstrate specific coordination geometries and magnetic properties, making them suitable for applications in magnetic materials, catalysis, and as models for enzymatic processes in biological systems (N. Reddig et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-bromophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGEPHGOSFJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384143
Record name 6-(4-bromophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenoxy)pyridin-3-amine

CAS RN

77006-26-9
Record name 6-(4-bromophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromo-phenoxy)-5-nitro-pyridine (6.0 g, 22.7 mmol), 200 mL of methanol and 50 mg of PtO2 was shaken under 50 psi of H2 for 1 hour at 23° C. The mixture was filtered through a pad of celite® and the filtrate was concentrated in vacuo, affording 6 g of 6-(4-bromo-phenoxy)-pyridin-3-ylamine. 1H NMR (CD3OD, 500 MHz): 7.65 (d, 1H, J=3.5 Hz), 7.48 (d, 2H, J=8.5 Hz), 7.25 (dd, 1H, J=3.5, 9.0 Hz), 6.91 (d, 2H, J=9.0 Hz), 6.80 (d, 1H, J=9.0 Hz) ppm. MS (APCl, m/z): 265 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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